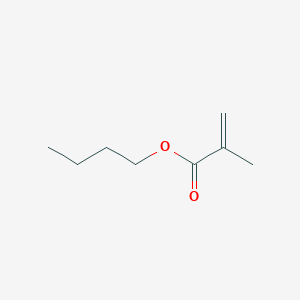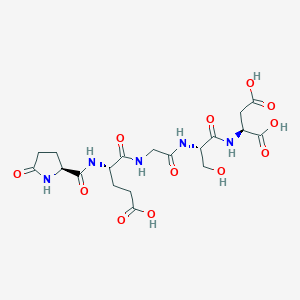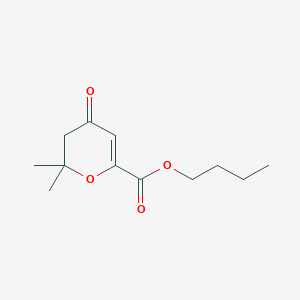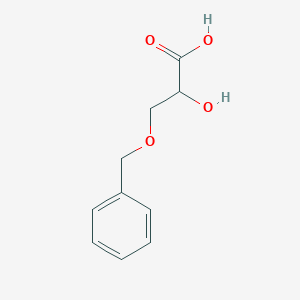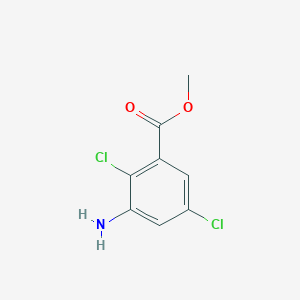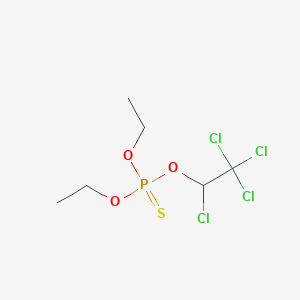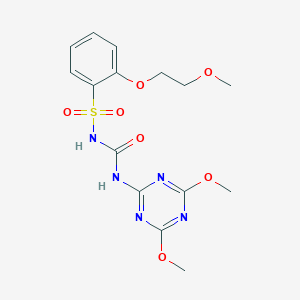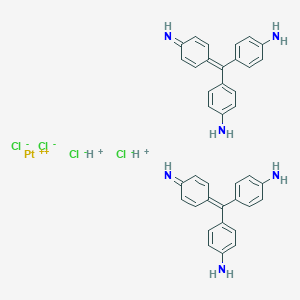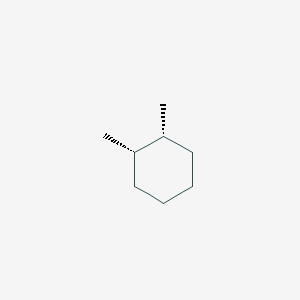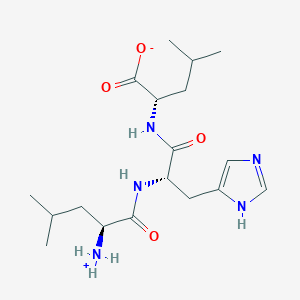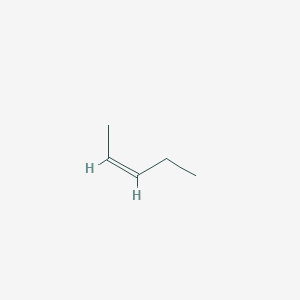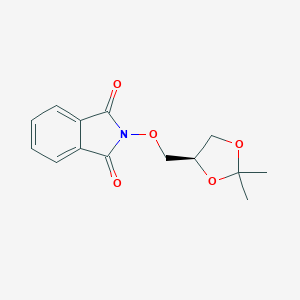
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione
Vue d'ensemble
Description
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione, commonly known as DIMDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of DIMDI is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DIMDI has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. By inhibiting CDK activity, DIMDI can induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
DIMDI has been shown to have several biochemical and physiological effects. Studies have shown that DIMDI can inhibit the activity of CDKs, induce cell cycle arrest and apoptosis, and reduce the production of inflammatory cytokines. DIMDI has also been shown to have anti-oxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIMDI in lab experiments is its potential as a treatment for cancer and other inflammatory diseases. DIMDI has been shown to have a low toxicity profile, making it a promising candidate for clinical trials. However, one of the limitations of using DIMDI in lab experiments is its complex synthesis method, which can make it difficult to obtain pure and high-quality samples.
Orientations Futures
There are several future directions for research on DIMDI. One area of interest is in the development of new synthesis methods that can produce high-quality samples of DIMDI more efficiently. Another area of interest is in the investigation of the potential applications of DIMDI in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of DIMDI and its potential side effects.
Applications De Recherche Scientifique
DIMDI has shown promising results in several areas of medical research. One of the most significant applications of DIMDI is in the treatment of cancer. Studies have shown that DIMDI can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DIMDI has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for a variety of inflammatory diseases.
Propriétés
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXLUCZVUHMLW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

